4-(Piperidin-4-ylmethyl)benzamide
Overview
Description
“4-(Piperidin-4-ylmethyl)benzamide hydrochloride”, also known as PBH, is a chemical compound that has gained attention for its potential applications in various fields of research and industry. It has a molecular weight of 254.76 .
Molecular Structure Analysis
The InChI code for “4-(Piperidin-4-ylmethyl)benzamide hydrochloride” is 1S/C13H18N2O.ClH/c14-13(16)12-3-1-10(2-4-12)9-11-5-7-15-8-6-11;/h1-4,11,15H,5-9H2,(H2,14,16);1H . This indicates the presence of a benzamide group attached to a piperidine ring.Physical And Chemical Properties Analysis
“4-(Piperidin-4-ylmethyl)benzamide hydrochloride” is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Gastrointestinal Motility Enhancement
4-(Piperidin-4-ylmethyl)benzamide derivatives have been studied for their potential as gastroprokinetic agents. These compounds, particularly the benzamide derivatives, have shown effectiveness in enhancing gastrointestinal motility. Studies by Sonda et al. (2004) and Itoh et al. (1999) demonstrate the acceleration of gastric emptying and increased frequency of defecation in experimental models, highlighting their potential as novel prokinetic agents (Sonda et al., 2004); (Itoh et al., 1999).
Antibacterial Activity
The benzamide derivatives of 4-(Piperidin-4-ylmethyl)benzamide, particularly when complexed with metals like copper and cobalt, exhibit significant antibacterial activities. Khatiwora et al. (2013) synthesized metal complexes of these compounds and found enhanced activity against various bacterial strains compared to standard antibiotics (Khatiwora et al., 2013).
Anti-acetylcholinesterase Activity
Derivatives of 4-(Piperidin-4-ylmethyl)benzamide have been evaluated for their anti-acetylcholinesterase (AChE) activity, which is crucial in the context of neurodegenerative diseases like Alzheimer's. Sugimoto et al. (1990) synthesized a series of these derivatives and identified compounds with potent inhibitory effects on AChE, indicating potential applications in treating dementia (Sugimoto et al., 1990).
δ-Opioid Receptor Agonism
Research has also explored the role of 4-(Piperidin-4-ylmethyl)benzamide derivatives as δ-opioid receptor agonists. These compounds can be used for treating central nervous system indications. Dantzman et al. (2012) highlighted the balance of potency, selectivity, and safety properties of these compounds, identifying clinical candidates for further development (Dantzman et al., 2012).
Anti-Fatigue Effects
Wu et al. (2014) synthesized benzamide derivatives and studied their crystal structures, which have potential applications in identifying binding sites for allosteric modulators of specific receptors. Theyalso evaluated these compounds for their anti-fatigue effects, finding that certain derivatives enhanced the forced swimming capacity in mice, indicating their potential use in combatting fatigue (Wu et al., 2014).
Antitubercular Activity
Revathi et al. (2015) developed novel piperidin-4-imine derivatives of 4-(Piperidin-4-ylmethyl)benzamide and evaluated their antitubercular activity. Their research showed that these compounds exhibited potent activity against Mycobacterium tuberculosis, suggesting their potential as antitubercular agents (Revathi et al., 2015).
Synthesis of Labeled Compounds for Research
Gawell (2003) described the synthesis of carbon-14 labeled N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide. This work is significant for producing labeled compounds that can be used in various research applications, especially in understanding the mechanisms of drug action (Gawell, 2003).
Aggregation Enhanced Emission and Stimuli-Responsive Properties
Srivastava et al. (2017) investigated pyridyl substituted benzamides for their luminescent properties in solutions and solid states. These compounds, including 4-(Piperidin-4-ylmethyl)benzamide derivatives, exhibited enhanced emission in nano-aggregates and showed multi-stimuli responsiveness, opening avenues for their use in optical and material sciences (Srivastava et al., 2017).
Safety And Hazards
Future Directions
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different therapeutic applications . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “4-(Piperidin-4-ylmethyl)benzamide”, is an important task of modern organic chemistry .
properties
IUPAC Name |
4-(piperidin-4-ylmethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-13(16)12-3-1-10(2-4-12)9-11-5-7-15-8-6-11/h1-4,11,15H,5-9H2,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYNIIJKRNGHJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=C(C=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467639 | |
Record name | 4-Piperidin-4-ylmethyl-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-4-ylmethyl)benzamide | |
CAS RN |
333795-12-3 | |
Record name | 4-Piperidin-4-ylmethyl-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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